Cas no 2171539-71-0 (3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- 2171539-71-0
- 3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- EN300-1474269
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- Inchi: 1S/C25H28N2O5/c1-15-12-25(2,13-15)27-23(30)21(11-22(28)29)26-24(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)(H,27,30)(H,28,29)
- InChI Key: MYYXUPVWHJXLBI-UHFFFAOYSA-N
- SMILES: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1(C)CC(C)C1
Computed Properties
- Exact Mass: 436.19982200g/mol
- Monoisotopic Mass: 436.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 697
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 105Ų
3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1474269-0.05g |
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171539-71-0 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1474269-5.0g |
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171539-71-0 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1474269-0.5g |
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171539-71-0 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1474269-0.1g |
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171539-71-0 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1474269-250mg |
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171539-71-0 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1474269-50mg |
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171539-71-0 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1474269-1000mg |
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171539-71-0 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1474269-500mg |
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171539-71-0 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1474269-1.0g |
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171539-71-0 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1474269-10000mg |
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171539-71-0 | 10000mg |
$14487.0 | 2023-09-29 |
3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
Additional information on 3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
Research Brief on 3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171539-71-0)
In recent years, the compound 3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171539-71-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery and peptide synthesis. The presence of both the fluorenylmethoxycarbonyl (Fmoc) and dimethylcyclobutyl groups makes it a versatile intermediate for the development of novel therapeutic agents.
The primary objective of recent studies has been to explore the synthetic pathways, physicochemical properties, and biological activities of this compound. Researchers have employed advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to characterize the compound and ensure its purity. Additionally, computational modeling has been utilized to predict its interactions with biological targets, providing valuable insights into its potential mechanisms of action.
One of the key findings from recent research is the compound's role as a building block in peptide synthesis. The Fmoc group, a well-known protecting group in solid-phase peptide synthesis (SPPS), facilitates the stepwise assembly of peptides by preventing unwanted side reactions. The dimethylcyclobutyl moiety, on the other hand, contributes to the compound's stability and bioavailability, making it an attractive candidate for the development of peptide-based therapeutics.
Further investigations have revealed that 3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. This suggests its potential application in the treatment of inflammatory diseases, although further in vivo studies are required to validate these findings. The compound's low toxicity profile, as demonstrated in preliminary cytotoxicity assays, also supports its suitability for pharmaceutical development.
In conclusion, the compound 3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171539-71-0) represents a promising candidate for further research in drug discovery and peptide chemistry. Its unique structural attributes, combined with its favorable physicochemical and biological properties, make it a valuable tool for scientists working in these fields. Future studies should focus on optimizing its synthetic routes, exploring its interactions with additional biological targets, and evaluating its efficacy in preclinical models.
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